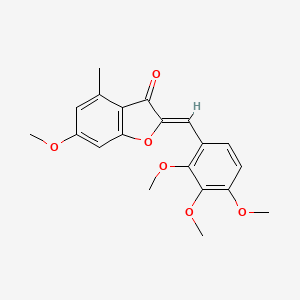
8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17BrN8O2S and its molecular weight is 477.34. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
Furanyl and thienyl substituents in purine and pyrimidine nucleobases and nucleosides have been extensively studied for their medicinal chemistry applications. These modifications can significantly impact the biological activity of the molecules, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review by Ostrowski (2022) highlights the importance of these substituents in the design of bioactive molecules, providing insights into how structural modifications, akin to the compound , can influence therapeutic potential Ostrowski, T. (2022). Mini Reviews in Medicinal Chemistry.
Modified G-Quadruplexes and Their Applications
G-quadruplexes incorporating modified constituents, such as bromo and methyl substitutions, have been investigated for their stability and potential in therapeutic applications. The study by Sagi (2014) elaborates on the incorporation of various base, sugar, and phosphate derivatives into G-quadruplex forming oligonucleotides, which can influence the folding topology and stability of these structures. This research provides a framework for understanding how specific modifications, similar to those in the query compound, could be leveraged for targeted therapeutic applications Sagi, J. (2014). Journal of Biomolecular Structure and Dynamics.
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes have been a subject of extensive research, relevant to understanding the metabolic fate and drug-drug interaction potential of complex molecules. The review by Khojasteh et al. (2011) provides detailed insights into the selectivity of various chemical inhibitors, which is crucial for the design and development of new drugs with minimized adverse interactions. This research contextually supports the exploration of compounds with specific molecular modifications for targeted biological applications Khojasteh, S. C., et al. (2011). European Journal of Drug Metabolism and Pharmacokinetics.
properties
IUPAC Name |
8-bromo-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN8O2S/c1-10(9-29-17-21-22-23-26(17)11-6-4-3-5-7-11)8-25-12-13(19-15(25)18)24(2)16(28)20-14(12)27/h3-7,10H,8-9H2,1-2H3,(H,20,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUGHBMJDKVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
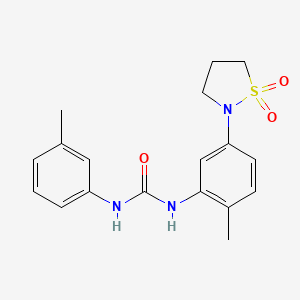
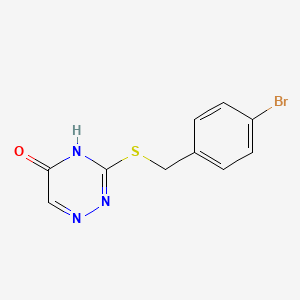

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)
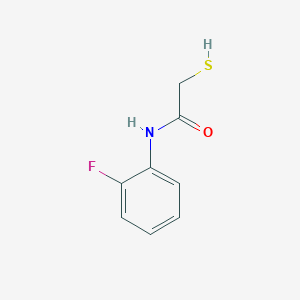
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)
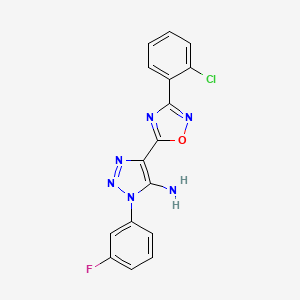

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)

